molecular formula C15H22N2O2 B6292148 Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline CAS No. 885951-60-0

Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B6292148
CAS No.: 885951-60-0
M. Wt: 262.35 g/mol
InChI Key: SFNTXNOGLYOMEH-UHFFFAOYSA-N
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Description

Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural products and pharmaceuticals. The Boc group (tert-butoxycarbonyl) is often used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline typically involves the protection of the amine group on 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same protection reaction but is optimized for larger quantities, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The Boc group protects the amine, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with enzymes, receptors, or other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-9-13(17-14(18)19-15(2,3)4)11-7-5-6-8-12(11)16-10/h9H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNTXNOGLYOMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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